molecular formula C5H5N5 B2537868 4-Azidopyridin-2-amine CAS No. 1821158-66-0

4-Azidopyridin-2-amine

Cat. No.: B2537868
CAS No.: 1821158-66-0
M. Wt: 135.13
InChI Key: QOPNRAQORCGXNR-UHFFFAOYSA-N
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Description

4-Azidopyridin-2-amine is a heterocyclic organic compound featuring an azide group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azide group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopyridin-2-amine typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled environments helps in managing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 4-Azidopyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3), polar aprotic solvents like DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: 4-Aminopyridin-2-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azidopyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    4-Aminopyridin-2-amine: The reduced form of 4-Azidopyridin-2-amine.

    2-Azidopyridine: Another azide-substituted pyridine with similar reactivity.

    4-Azidopyrimidine: A structurally related compound with an azide group on a pyrimidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azide group at the 4-position of the pyridine ring offers distinct advantages in synthetic chemistry, particularly in the formation of triazole derivatives through cycloaddition reactions.

Properties

IUPAC Name

4-azidopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-3-4(9-10-7)1-2-8-5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPNRAQORCGXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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